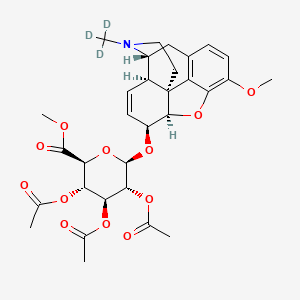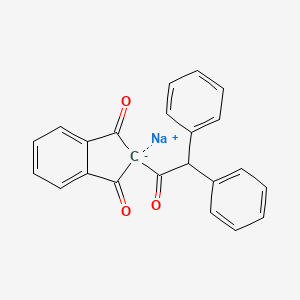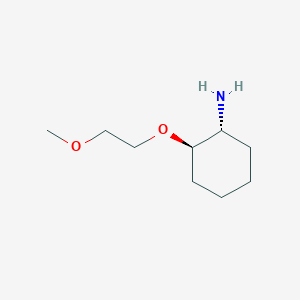
Codeine b-D-Glucuronide Triacetate Methyl Ester-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Codeine b-D-Glucuronide Triacetate Methyl Ester-d3 is a stable isotope-labeled compound with the molecular formula C21H34D3NO12 and a molecular weight of 618.64 . This compound is a derivative of codeine, an opiate used for its analgesic, antitussive, and antidiarrheal properties . The addition of the glucuronide, triacetate, and methyl ester groups, along with deuterium labeling, makes this compound particularly useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Codeine b-D-Glucuronide Triacetate Methyl Ester-d3 involves multiple steps, starting with the glucuronidation of codeine. This is followed by acetylation to introduce the triacetate groups and methylation to form the methyl ester. Deuterium labeling is incorporated during these steps to achieve the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also involve the use of specialized equipment for deuterium labeling and purification .
Analyse Chemischer Reaktionen
Types of Reactions
Codeine b-D-Glucuronide Triacetate Methyl Ester-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glucuronide derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Codeine b-D-Glucuronide Triacetate Methyl Ester-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of codeine and its metabolites.
Biology: Employed in studies investigating the metabolic pathways of codeine and its derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of Codeine b-D-Glucuronide Triacetate Methyl Ester-d3 involves its interaction with opioid receptors in the central nervous system. It acts as a prodrug, which is metabolized into active compounds that exert analgesic effects by binding to μ-opioid receptors. This binding inhibits the transmission of pain signals and reduces the perception of pain . The glucuronide and triacetate groups may influence the compound’s pharmacokinetics and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Codeine-6-glucuronide: A major metabolite of codeine with similar analgesic properties.
Morphine-3-glucuronide: Another glucuronide derivative with distinct pharmacological effects.
Ethyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester: A structurally similar compound used in various research applications.
Uniqueness
Codeine b-D-Glucuronide Triacetate Methyl Ester-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. The presence of deuterium atoms enhances its stability and allows for precise quantification in complex biological matrices .
Eigenschaften
Molekularformel |
C31H37NO12 |
|---|---|
Molekulargewicht |
618.6 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H37NO12/c1-14(33)39-24-25(40-15(2)34)27(41-16(3)35)30(44-26(24)29(36)38-6)42-21-10-8-18-19-13-17-7-9-20(37-5)23-22(17)31(18,28(21)43-23)11-12-32(19)4/h7-10,18-19,21,24-28,30H,11-13H2,1-6H3/t18-,19+,21-,24-,25-,26-,27+,28-,30+,31-/m0/s1/i4D3 |
InChI-Schlüssel |
TWBYONVUJYLYAT-ISWGLTTOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2C=CC3C4CC5=C6C3(C2OC6=C(C=C5)OC)CCN4C)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)

![(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B13423540.png)
![4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6](/img/structure/B13423546.png)
![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)
![1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B13423557.png)
![tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13423562.png)

